Ralimetinib

Vue d'ensemble

Description

Ralimetinib, également connu sous le nom de LY2228820, est un inhibiteur de petite molécule ciblant principalement la protéine kinase activée en aval des mitogènes p38 (MAPK). Il a été développé par Eli Lilly and Company pour ses effets thérapeutiques potentiels dans le traitement du cancer. This compound est connu pour sa capacité à inhiber sélectivement la p38 MAPK α/β, qui joue un rôle crucial dans la régulation des réponses inflammatoires et de la différenciation cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Ralimetinib est synthétisé par un processus chimique en plusieurs étapes. La synthèse commence par la préparation d'intermédiaires clés, suivie de réactions de couplage et d'étapes de cyclisation. Le processus implique l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées pour assurer un rendement et une pureté élevés.

Préparation d'intermédiaires : La synthèse commence par la préparation du tert-butyl-4-fluorophényl imidazole et du 2,2-diméthylpropyl imidazo[4,5-b]pyridine.

Réaction de couplage : Ces intermédiaires sont ensuite couplés en utilisant une réaction de couplage croisé catalysée par le palladium.

Cyclisation : Le produit couplé subit une cyclisation pour former le composé final, this compound.

Méthodes de production industrielle

La production industrielle de this compound implique l'extrapolation du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et les systèmes de solvants, pour assurer la cohérence et l'efficacité de la production à grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés contribue à maintenir la qualité et le rendement du composé.

Analyse Des Réactions Chimiques

Types de réactions

Ralimetinib subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.

Substitution : Des réactions de substitution, en particulier des substitutions nucléophiles, peuvent se produire à des sites spécifiques de la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des activités et des propriétés biologiques modifiées.

Applications De Recherche Scientifique

Chimie

En chimie, Ralimetinib est utilisé comme composé outil pour étudier la voie p38 MAPK. Il aide à comprendre le rôle de cette voie dans divers processus cellulaires et dans le développement de nouveaux inhibiteurs.

Biologie

This compound est utilisé en recherche biologique pour étudier ses effets sur la signalisation cellulaire, l'inflammation et l'apoptose. Il est particulièrement utile pour étudier les mécanismes moléculaires à la base de ces processus.

Médecine

En médecine, this compound a été exploré pour son potentiel dans le traitement de divers cancers, notamment le cancer de l'ovaire et le cancer du sein. Des essais cliniques ont montré que this compound peut inhiber la croissance tumorale et améliorer l'efficacité d'autres agents chimiothérapeutiques .

Industrie

This compound est également utilisé dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques ciblant la voie p38 MAPK. Ses propriétés d'inhibition sélective en font un composé précieux pour la découverte et le développement de médicaments.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les isoformes p38 MAPK α/β. Cette inhibition empêche la phosphorylation et l'activation des cibles en aval, telles que la protéine kinase activée par MAPK 2 (MK2). En bloquant cette voie, this compound réduit la production de cytokines pro-inflammatoires et inhibe la prolifération et la survie cellulaires .

Mécanisme D'action

Ralimetinib exerts its effects by selectively inhibiting the p38 MAPK α/β isoforms. This inhibition prevents the phosphorylation and activation of downstream targets, such as MAPK-activated protein kinase 2 (MK2). By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and inhibits cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

SB203580 : Un autre inhibiteur de la p38 MAPK, mais moins sélectif que Ralimetinib.

VX-702 : Un inhibiteur puissant de la p38 MAPK avec des applications similaires en recherche sur le cancer.

BIRB 796 : Connu pour sa haute puissance et sa sélectivité envers la p38 MAPK.

Unicité de this compound

This compound se distingue par sa haute sélectivité et sa puissance envers la p38 MAPK α/β. Contrairement à certains autres inhibiteurs, il n'affecte pas de manière significative les autres voies MAPK, telles que JNK et ERK, ce qui en fait une option thérapeutique plus ciblée .

Les propriétés uniques de this compound et ses applications thérapeutiques potentielles en font un composé précieux en recherche scientifique et en développement de médicaments.

Activité Biologique

Ralimetinib, also known as LY2228820, is a small-molecule inhibitor primarily developed to target the p38α mitogen-activated protein kinase (MAPK). However, recent studies have revealed that its anticancer effects are predominantly mediated through the inhibition of the epidermal growth factor receptor (EGFR) rather than its intended target, p38α. This article explores the biological activity of this compound, highlighting its mechanisms, clinical implications, and relevant case studies.

Target Inhibition

this compound is classified as an ATP-competitive inhibitor of p38 MAPK. It has shown significant potency against p38α and p38β isoforms, but its anticancer activity is largely attributed to its ability to inhibit EGFR. Research indicates that this compound's efficacy is evident in cancer cell lines harboring EGFR mutations, demonstrating that these cells exhibit heightened sensitivity to the drug .

Cocrystal Structure Analysis

The cocrystal structure of this compound bound to EGFR has provided insights into its mechanism. Although it is over 30-fold less potent against EGFR compared to p38α, this interaction is crucial for its anticancer properties. The presence of the EGFR-T790M mutation, a common resistance mechanism in lung cancer therapies, has been shown to confer resistance to this compound, further supporting the role of EGFR in mediating its effects .

Phase I Trials

A Phase I study assessed the safety and tolerability of this compound in patients with advanced cancer. The study involved 89 patients who received varying doses (10 mg to 560 mg). While no complete or partial responses were observed, 21.3% achieved stable disease for a median duration of 3.7 months. Common adverse effects included rash and fatigue, with a recommended Phase II dose established at 300 mg every 12 hours .

Combination Therapies

This compound has also been investigated in combination with other treatments. In a study involving glioblastoma multiforme (GBM), it was combined with temozolomide (TMZ) and radiotherapy. The results indicated that this compound enhanced sensitivity to TMZ in preclinical models and showed promising pharmacodynamic effects by significantly inhibiting MAPKAP-K2 phosphorylation .

Table: Summary of Key Studies on this compound

Case Studies and Implications

The implications of this compound's mechanism are profound for clinical practice. For instance, understanding that its action may be more effective in patients with specific EGFR mutations can guide personalized treatment strategies. This insight emphasizes the need for comprehensive genetic profiling in clinical trials to identify potential responders based on their tumor genetics.

Propriétés

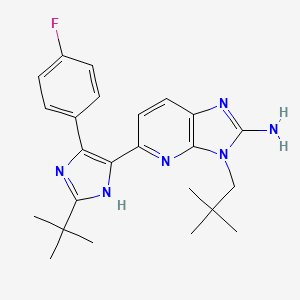

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPBBJCBDOEXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN6 | |

| Record name | Ralimetinib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ralimetinib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235456 | |

| Record name | Ralimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862505-00-8 | |

| Record name | 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862505-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ralimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ralimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ralimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.